molecular formula C4H11N3 B1592115 2-Piperazinamine CAS No. 471925-18-5

2-Piperazinamine

Cat. No. B1592115
M. Wt: 101.15 g/mol
InChI Key: MYIGUVWXDJBPEV-UHFFFAOYSA-N
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Description

2-Piperazinamine, also known as piperazine, is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists as small alkaline deliquescent crystals with a saline taste . It is commonly used in the manufacture of engineering resins, polymers, and as an intermediate in the manufacture of antifungal agents, antiparasitics, and other therapeutic agents .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of 2-Piperazinamine is characterized by a six-membered ring with two nitrogen atoms . The exact structure can vary depending on the specific derivative of 2-Piperazinamine .


Chemical Reactions Analysis

The chemical reactions involving 2-Piperazinamine are diverse and depend on the specific derivative and conditions . For example, in the presence of certain reactants, 2-Piperazinamine can undergo reactions such as cyclization, aza-Michael addition, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Piperazinamine can vary depending on the specific derivative . In general, it exists as small alkaline deliquescent crystals with a saline taste .

Scientific Research Applications

Alzheimer's Disease Research

2-Piperazinamine derivatives have been synthesized as potential therapeutic agents for Alzheimer's disease. Research indicates their effectiveness in inhibiting butyrylcholinesterase (BChE), an enzyme linked to the disease's pathology. These derivatives also demonstrate low cytotoxicity, making them promising candidates for further investigation in the treatment of Alzheimer's disease (Hassan et al., 2019).

Broad Therapeutic Potential

Piperazine, which includes 2-Piperazinamine, is used in designing a wide range of drugs with diverse therapeutic applications. These include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, underscoring the flexibility and broad applicability of this compound in drug discovery (Rathi et al., 2016).

Type 2 Diabetes and Alzheimer's Disease

Research on 2-furoic piperazide derivatives, related to 2-Piperazinamine, shows potential in treating type 2 diabetes and Alzheimer's disease. These derivatives exhibit inhibitory potential against enzymes relevant to these diseases and are supported by molecular docking studies, indicating a promising avenue for drug development (Abbasi et al., 2018).

Drug Design and Discovery

Piperazine scaffolds, including 2-Piperazinamine, play a crucial role in drug design. Their unique properties such as solubility, basicity, and conformational flexibility make them ideal for modulating the pharmacokinetic and pharmacodynamic properties of drugs. This has led to their widespread use in various therapeutic applications, highlighting their significance in novel drug discovery efforts (Romanelli et al., 2022).

Safety And Hazards

The safety and hazards associated with 2-Piperazinamine can vary depending on the specific derivative and its use . As with any chemical compound, appropriate safety measures should be taken when handling and using 2-Piperazinamine .

Future Directions

The future directions of 2-Piperazinamine research and development are promising. There is ongoing research into new derivatives and uses for 2-Piperazinamine, including its potential use in the development of new drugs . As our understanding of this compound and its derivatives continues to grow, we can expect to see new applications and advancements in the future .

properties

IUPAC Name

piperazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c5-4-3-6-1-2-7-4/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIGUVWXDJBPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602198
Record name Piperazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazinamine

CAS RN

471925-18-5
Record name Piperazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NV Ul'yanovskii, DS Kosyakov, II Pikovskoi… - Chemosphere, 2017 - Elsevier
1-Dimethylhydrazine is used as a fuel for carrier rockets in the majority of countries implementing space exploration programs. Being highly reactive, 1,1-dimethylhydrazine easily …
Number of citations: 40 www.sciencedirect.com

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